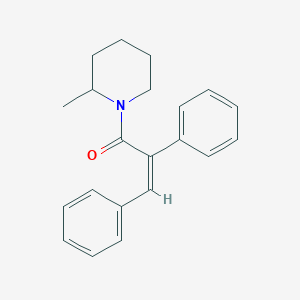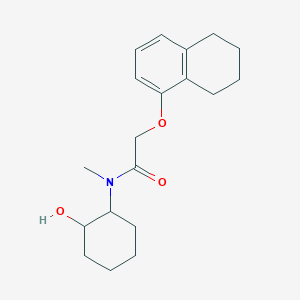
1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide, also known as A-84543, is a synthetic compound that belongs to the class of piperidine carboxamides. It was first synthesized in the early 1990s and has been extensively studied for its potential therapeutic applications. A-84543 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide is not fully understood. However, it has been found to act as a selective agonist of the mu-opioid receptor. Activation of the mu-opioid receptor leads to the inhibition of pain signaling pathways in the central nervous system, resulting in analgesia. This compound has also been found to inhibit the release of pro-inflammatory cytokines, resulting in anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit analgesic, anti-inflammatory, and anxiolytic properties. This compound has also been found to exhibit sedative effects, making it a potential candidate for the treatment of insomnia.
実験室実験の利点と制限
1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. This compound has also been extensively studied, which means that there is a wealth of information available on its properties and potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. It is a relatively complex compound, which means that it may not be suitable for all experimental setups. In addition, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide. One potential direction is to investigate its potential as a treatment for chronic pain. Another potential direction is to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide involves several steps. The first step involves the reaction of 5-tert-butyl-3-isoxazolylamine with acetic anhydride to form 1-acetyl-5-tert-butyl-3-isoxazolylamine. This intermediate is then reacted with 4-piperidone to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
科学的研究の応用
1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic properties, making it a potential candidate for the treatment of chronic pain. This compound has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been found to exhibit anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.
特性
IUPAC Name |
1-acetyl-N-(5-tert-butyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-10(19)18-7-5-11(6-8-18)14(20)16-13-9-12(21-17-13)15(2,3)4/h9,11H,5-8H2,1-4H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCTZBMRGCVEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5369543.png)

![N-ethyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5369548.png)
![{1-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclopropyl}amine hydrochloride](/img/structure/B5369570.png)
![(1S*,6R*)-9-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5369572.png)
![2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B5369587.png)
![N-(2,3-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5369591.png)
![2-[(4-bromophenyl)sulfonyl]-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5369592.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B5369596.png)
![N-[2-(2-{3-[1-(dimethylamino)ethyl]phenyl}-1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B5369604.png)
![4-bromo-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5369611.png)
![N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5369619.png)
![2-({methyl[2-(1H-pyrazol-1-yl)ethyl]amino}sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5369637.png)
